molecular formula Ca(OH)2<br>CaH2O2 B8817677 Calcium Hydroxide

Calcium Hydroxide

Cat. No. B8817677
M. Wt: 74.09 g/mol
InChI Key: AXCZMVOFGPJBDE-UHFFFAOYSA-L
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Patent
US05387637

Procedure details

Table 7 is directed to the valuation of synthetic calcium and magnesium silicates versus the limestone or calcium carbonate fillers currently utilized in the trade. In this regard, "Micro-Cel®" is the registered trade name of the Celite Corporation of Lompoc, Calif. The "Micro-Cel®" products comprise of synthetic, hydrous, calcium silicates produced by the hydro-thermal reaction of diatomite, hydrated lime, and water. According to the Celite Corporation, the different grades of "Micro-Cel®" have the following typical physical and chemical properties:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Ca:1].C(=O)([O-])[O-:3].[Ca+2].[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[Ca+2].[Ca+2]>O>[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[Ca+2:1].[Ca+2:1].[OH-:3].[Ca+2:1].[OH-:3] |f:1.2,3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05387637

Procedure details

Table 7 is directed to the valuation of synthetic calcium and magnesium silicates versus the limestone or calcium carbonate fillers currently utilized in the trade. In this regard, "Micro-Cel®" is the registered trade name of the Celite Corporation of Lompoc, Calif. The "Micro-Cel®" products comprise of synthetic, hydrous, calcium silicates produced by the hydro-thermal reaction of diatomite, hydrated lime, and water. According to the Celite Corporation, the different grades of "Micro-Cel®" have the following typical physical and chemical properties:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Ca:1].C(=O)([O-])[O-:3].[Ca+2].[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[Ca+2].[Ca+2]>O>[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[Ca+2:1].[Ca+2:1].[OH-:3].[Ca+2:1].[OH-:3] |f:1.2,3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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